molecular formula C9H16O4 B8466466 Dimethyl secbutylmalonate CAS No. 39520-23-5

Dimethyl secbutylmalonate

Cat. No. B8466466
Key on ui cas rn: 39520-23-5
M. Wt: 188.22 g/mol
InChI Key: RBFZANFDIJTDPK-UHFFFAOYSA-N
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Patent
US06472227B1

Procedure details

110 mL of anhydrous ethanol was reacted with 7.72 g of sodium metal. Subsequently 17.6 g (0.1 mol) of dimethyl secbutylmalonate was added, followed (after about 5 minutes) by urea (6.72 g). The reaction mixture was refluxed for 15 hours and 60 mL of ethanol was distilled off. 200 mL of water was added to the residue followed by 20 mL of concentrated sulfuric acid. Precipitated crystals were filtered off. The product was then recrystallized from water to yield 8 g of colorless crystals.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
7.72 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH:2]([CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O)([CH2:4][CH3:5])[CH3:3].[NH2:15][C:16]([NH2:18])=[O:17]>C(O)C>[CH:2]([CH:6]1[C:7](=[O:9])[NH:18][C:16](=[O:17])[NH:15][C:11]1=[O:13])([CH2:4][CH3:5])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)(CC)C(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
7.72 g
Type
reactant
Smiles
[Na]
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(after about 5 minutes)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
60 mL of ethanol was distilled off
ADDITION
Type
ADDITION
Details
200 mL of water was added to the residue
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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